molecular formula C12H12BNO4 B11865959 (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid

(6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid

Cat. No.: B11865959
M. Wt: 245.04 g/mol
InChI Key: XMVAKTRUWYAPBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-methoxyphenol under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.

    Substitution: The boronic acid group can be substituted with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It is also used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and pharmaceuticals. It is also used in the development of boron-containing drugs.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its boronic acid group can interact with biological targets, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. It is also used in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile to form new carbon-carbon bonds .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Pyridinylboronic acid

Comparison: Compared to similar compounds, (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid has a unique structure that combines the properties of both pyridine and methoxyphenyl groups. This combination enhances its reactivity and makes it a versatile building block for various applications. Its boronic acid group also provides unique reactivity compared to other functional groups, making it valuable in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H12BNO4

Molecular Weight

245.04 g/mol

IUPAC Name

[6-(4-methoxyphenoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H12BNO4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-14-12)13(15)16/h2-8,15-16H,1H3

InChI Key

XMVAKTRUWYAPBK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

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